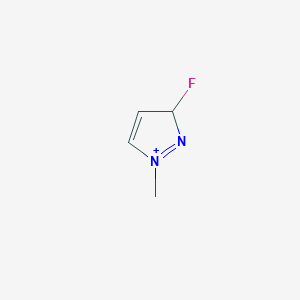

3-Fluoro-1-methyl-3H-pyrazol-1-ium

Description

Structure

3D Structure

Properties

CAS No. |

392250-35-0 |

|---|---|

Molecular Formula |

C4H6FN2+ |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

3-fluoro-1-methyl-3H-pyrazol-1-ium |

InChI |

InChI=1S/C4H6FN2/c1-7-3-2-4(5)6-7/h2-4H,1H3/q+1 |

InChI Key |

HGBLXEGXEGZDMJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=NC(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 1 Methyl 3h Pyrazol 1 Ium and Analogous Fluorinated Pyrazolium Systems

Strategies for the Construction of the Fluoro-Pyrazole Core

The synthesis of the fluorinated pyrazole (B372694) core can be broadly categorized into two main approaches: the use of pre-fluorinated building blocks and the post-cyclization fluorination of a pre-formed pyrazole ring.

Pre-Fluorinated Building Block Approaches for Pyrazole Rings

One of the most common methods for synthesizing fluorinated pyrazoles involves the condensation of fluorinated 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govgoogle.com This approach ensures the regioselective placement of the fluorine-containing substituent. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized starting from 4,4-difluoroacetoacetate, which is sequentially reacted with triethyl orthoformate and methyl hydrazine. googleapis.com

Another strategy utilizes fluorinated ynones and hydrazines to produce fluorinated pyrazoles. The regioselectivity of this reaction can often be controlled by altering the reaction conditions. sci-hub.se For example, a study demonstrated the ability to switch the regioselectivity of the reaction between fluorinated ynones and hydrazines by changing the catalyst and solvent. sci-hub.se

Furthermore, multicomponent reactions offer an efficient pathway to fluorinated pyrazoles. A three-component synthesis of 4-fluoropyrazoles from aldehydes, hydrazines, and α-fluoronitroalkenes has been developed, yielding a variety of fluoropyrazoles. sci-hub.se The use of sp³-enriched β-bromo-α,α-difluoroketones and fluorinated enaminones as building blocks has also been reported for the multigram synthesis of fluorinated pyrazoles. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| 4,4-Difluoroacetoacetate | 1. Triethyl orthoformate, 2. Methyl hydrazine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ester | Not specified | googleapis.com |

| Fluorinated Ynones | Hydrazines, Cu(OAc)₂ | Fluorinated Pyrazoles | Not specified | sci-hub.se |

| Aldehydes, Hydrazines, α-Fluoronitroalkenes | Not specified | 4-Fluoropyrazoles | 25-81% | sci-hub.se |

| β-Bromo-α,α-difluoroketones | Hydrazines | Fluorinated Pyrazoles | Not specified | researchgate.net |

| Fluorinated Enaminones | Hydrazines | Fluorinated Pyrazoles | Not specified | researchgate.net |

Post-Cyclization Fluorination Strategies at the Pyrazole C-3 Position

An alternative to building the pyrazole ring with fluorine already incorporated is the direct fluorination of a pre-existing pyrazole core. This can be achieved through electrophilic, nucleophilic, or radical fluorination methods.

Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the direct fluorination of pyrazole rings. rsc.orgsci-hub.sersc.org The C-4 position of the pyrazole ring is generally the preferred site for electrophilic attack due to the π-excessive nature of the five-membered heteroaromatic ring. thieme-connect.com However, fluorination at the C-3 or C-5 positions can be achieved depending on the substitution pattern of the pyrazole.

Studies have shown that the direct electrophilic fluorination of 3,5-disubstituted pyrazoles with Selectfluor® can yield 4-fluorinated pyrazoles in moderate to good yields. rsc.orgrsc.org In some cases, a mixture of mono- and difluorinated products is obtained. sci-hub.se The reaction conditions can be optimized to favor the desired product. For instance, the fluorination of N-aryl-substituted pyrazoles using Selectfluor® under microwave activation has been reported to produce monofluorinated products with yields ranging from 13% to 75%. rsc.org

| Pyrazole Substrate | Fluorinating Agent | Product | Yield | Reference |

| 3,5-Disubstituted Pyrazoles | Selectfluor® | 4-Fluorinated Pyrazoles | Up to 67% | rsc.orgrsc.org |

| N-Aryl-substituted Pyrazoles | Selectfluor® (Microwave) | Monofluorinated N-Arylpyrazoles | 13-75% | rsc.org |

| 4-Hydroxymethylpyrazoles | Selectfluor® | 4-Fluoropyrazoles | 47-63% | sci-hub.se |

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a nitro group, from the pyrazole ring with a fluoride (B91410) source. While less common for the direct fluorination of the pyrazole core itself, this method is relevant in the broader context of synthesizing fluorinated heterocycles. A classic example in aromatic chemistry is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, although its application to pyrazoles can be limited by harsh conditions. researchgate.net A more direct approach involves the deprotonation of an N-arylated pyrazole with a strong base like butyllithium (B86547) to form a nucleophilic carbanion, which can then react with an electrophilic fluorine source to yield 5-fluoropyrazoles. olemiss.edu

Radical fluorination offers another avenue for introducing fluorine onto the pyrazole ring. These reactions often involve the generation of a fluorine radical or a fluoroalkyl radical which then adds to the pyrazole. For instance, the trifluoromethylation of pyrazoles can be achieved using Togni's reagent in the presence of a radical initiator. sci-hub.se However, controlling the regioselectivity of radical reactions can be challenging, and they may lead to a mixture of products or potential side reactions like dimerization. olemiss.edusci-hub.se The use of a radical scavenger like TEMPO can help to determine if a radical pathway is involved, as its presence would likely inhibit the reaction. sci-hub.se

N-Methylation and Subsequent Quaternization Reactions for Pyrazolium (B1228807) Formation

The final step in the synthesis of 3-fluoro-1-methyl-3H-pyrazol-1-ium is the N-methylation of the fluorinated pyrazole precursor, followed by quaternization. The N-alkylation of unsymmetrical pyrazoles can be a significant synthetic challenge, often resulting in a mixture of N1 and N2 isomers. thieme-connect.compublish.csiro.au

The choice of methylating agent and reaction conditions plays a crucial role in determining the regioselectivity of the methylation. publish.csiro.au Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. publish.csiro.au The reaction can be carried out in a neutral medium or in the presence of a base. In a basic medium, the pyrazole anion is the reacting species. publish.csiro.au

To address the challenge of regioselectivity, methods using sterically bulky α-halomethylsilanes as masked methylating reagents have been developed. thieme-connect.comacs.orgnih.govresearcher.life These reagents significantly improve the selectivity for N1-alkylation. The resulting silylated intermediate can then be protodesilylated using a fluoride source to yield the N1-methylated pyrazole with high selectivity. thieme-connect.comacs.orgnih.govresearcher.life

Once the N-methylated fluoropyrazole is obtained, quaternization to form the pyrazolium salt can be achieved by reaction with a suitable alkylating agent, typically in the solid state or in solution. nih.gov For example, solid pyrazole reacts with gaseous HCl to form pyrazolium chloride. nih.gov

| Pyrazole Substrate | Methylating Agent | Key Features | N1:N2 Selectivity | Reference |

| 3-Substituted Pyrazoles | (Chloromethyl)triisopropoxysilane | Masked methylating reagent, improved N1-selectivity | 92:8 to >99:1 | thieme-connect.comacs.org |

| Unsymmetrical Pyrazoles | Dimethyl Sulfate | Can produce isomeric mixtures | Varies | publish.csiro.au |

| Unsymmetrical Pyrazoles | Diazomethane | Reaction mechanism is complex | Varies | publish.csiro.au |

Regioselective N-Alkylation Techniques

A key step in the synthesis of 1-methyl-3-fluoropyrazolium salts is the regioselective methylation of a 3-fluoropyrazole precursor. The unsymmetrical nature of 3-substituted pyrazoles means that N-alkylation can result in two regioisomers: the N1- and N2-alkylated products. Achieving high selectivity for the desired N1-isomer is crucial for an efficient synthesis.

Several factors influence the regioselectivity of pyrazole N-alkylation, including the nature of the substituent on the pyrazole ring, the choice of the alkylating agent, the base, and the solvent. For instance, the use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity of N-alkylation, achieving N1/N2 regioisomeric ratios of 92:8 to over 99:1 for a range of pyrazole substrates. nih.gov Another approach involves using specific base-solvent combinations, such as K₂CO₃ in DMSO, which has been demonstrated to favor N1-alkylation for various 3-substituted pyrazoles. reddit.com

The following table summarizes different conditions for regioselective N1-methylation of pyrazoles:

| Alkylating Agent | Base | Solvent | Regioselectivity (N1:N2) | Reference |

| α-halomethylsilanes | - | - | 92:8 to >99:1 | nih.gov |

| Methyl iodide | K₂CO₃ | DMSO | High N1 selectivity | reddit.com |

| Methyl iodide | t-BuOK | Pyridine/18-crown-6 | Complete regioselectivity | google.com |

Counterion Selection in Pyrazolium Salt Formation

The formation of a stable pyrazolium salt requires the selection of an appropriate counterion. The choice of counterion can significantly impact the physicochemical properties of the resulting salt, such as its solubility, crystallinity, and stability. reddit.com Common counterions used in the formation of pyrazolium salts include halides (Cl⁻, Br⁻), tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and various sulfonates. reddit.com

The selection of a counterion is often guided by the intended application of the pyrazolium salt. For example, in the context of ionic liquids, the anion plays a crucial role in determining the melting point and viscosity of the material. reddit.com The pKa of the drug and the counterion is a critical parameter for successful salt formation. For basic drugs, the pKa of the counterion should generally be at least 2 pH units lower than the pKa of the drug. youtube.com

The following table lists common counterions and their potential impact on pyrazolium salt properties:

| Counterion | Abbreviation | Typical Properties Influenced |

| Chloride | Cl⁻ | High solubility in polar solvents |

| Tetrafluoroborate | BF₄⁻ | Can form liquid crystals |

| Hexafluorophosphate | PF₆⁻ | Hydrophobic, often used for ionic liquids |

| Trifluoromethanesulfonate | OTf⁻ | Can influence mesomorphism |

Cyclization and Annulation Strategies for Fluorinated Pyrazolium Precursors

The construction of the fluorinated pyrazole ring is a fundamental aspect of synthesizing the target pyrazolium salt. Cyclization and annulation reactions provide powerful tools for assembling the heterocyclic core.

[3+2] Cycloaddition Reactions in Fluorinated Heterocycle Synthesis

[3+2] Cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocycles, including pyrazoles. nih.govnih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of fluorinated pyrazoles, this can involve a fluorinated 1,3-dipole or a fluorinated dipolarophile. nih.gov

A common strategy for synthesizing 3-fluoroalkyl-substituted pyrazoles is the [3+2] cycloaddition of in situ generated nitrile imines with appropriate dipolarophiles. nih.govacs.org For example, trifluoroacetonitrile (B1584977) imines can react with enones in a fully regio- and diastereoselective manner to yield trans-configured 5-acyl-pyrazolines, which can then be aromatized to the corresponding pyrazole. nih.govacs.org

The reaction of fluorinated diazoalkanes with alkynes is another effective [3+2] cycloaddition method for preparing fluoroalkyl-substituted pyrazoles. sci-hub.se

Cyclocondensation Reactions for Pyrazole Ring Assembly

Cyclocondensation reactions are one of the most traditional and widely used methods for synthesizing the pyrazole ring. nih.govresearchgate.net This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.gov

To synthesize a 3-fluoropyrazole, a fluorinated 1,3-dicarbonyl compound can be reacted with methylhydrazine. For instance, the condensation of a fluorinated β-alkoxyvinyl ketone with hydrazine sulfate has been used to produce a fluoropyrazole. sci-hub.se The regioselectivity of the cyclocondensation can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. acs.org

The following table provides examples of starting materials for the cyclocondensation synthesis of fluorinated pyrazoles:

| 1,3-Dicarbonyl Equivalent | Hydrazine Derivative | Resulting Pyrazole | Reference |

| Fluorinated β-alkoxyvinyl ketone | Hydrazine sulfate | Fluoropyrazole | sci-hub.se |

| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | google.com |

Metal-Catalyzed and Transition Metal-Mediated Synthetic Routes

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-C and C-N bonds, offering high efficiency and selectivity.

Palladium-Catalyzed C-C and C-N Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are particularly valuable in the synthesis of functionalized pyrazoles. nih.gov The Buchwald-Hartwig amination, for example, is a widely used method for the formation of C-N bonds and can be employed to introduce the N-methyl group onto a pre-formed 3-fluoropyrazole ring. nih.gov This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

Palladium catalysis can also be utilized in the construction of the pyrazole ring itself. For instance, the palladium-catalyzed reaction of allenes with organic halides can lead to the formation of 1,3-dienes, which can be precursors to pyrazoles. nih.gov

The following table summarizes key features of palladium-catalyzed reactions relevant to pyrazole synthesis:

| Reaction Type | Key Reagents | Bond Formed | Application in Pyrazole Synthesis | Reference |

| Buchwald-Hartwig Amination | Aryl halide, amine, Pd catalyst, ligand, base | C-N | N-alkylation of pyrazole ring | nih.gov |

| Diene Synthesis | Allene, organic halide, Pd catalyst | C-C | Synthesis of pyrazole precursors | nih.gov |

Copper-Mediated Transformations in N-Heterocycle Synthesis

Copper catalysis has emerged as a powerful and cost-effective tool in the synthesis of N-heterocycles, including fluorinated pyrazoles. researchgate.netnih.gov While direct copper-catalyzed fluorination of a preformed 1-methylpyrazole (B151067) to yield this compound is not extensively documented, the use of copper in the synthesis of related fluorinated pyrazoles provides valuable insights into potential synthetic routes.

Copper(I) and copper(II) salts have been instrumental in various cyclization and cross-coupling reactions. For instance, copper-catalyzed cycloaddition reactions are a key strategy for constructing the pyrazole core. A notable example is the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles from 2-bromo-3,3,3-trifluoropropene and N-arylsydnone derivatives. scilit.comnih.gov This reaction proceeds under mild conditions using a Cu(OTf)₂/phen catalyst system, affording the products in moderate to excellent yields with high regioselectivity. scilit.com

Furthermore, trinuclear copper(I) pyrazolate complexes, particularly those with highly fluorinated pyrazole ligands, have demonstrated excellent catalytic activity in azide-alkyne cycloaddition reactions (CuAAC). uta.edu These complexes can serve as stand-alone catalysts, highlighting the potential of copper in facilitating the formation of complex heterocyclic structures. uta.edu The interaction of copper(I) centers with halide or pseudohalide atoms can also influence the supramolecular structure and photophysical properties of the resulting complexes. acs.org

The following table summarizes examples of copper-mediated synthesis of fluorinated pyrazoles:

| Catalyst/Reagent | Substrates | Product | Yield | Reference |

| Cu(OTf)₂/phen, DBU | 2-bromo-3,3,3-trifluoropropene, N-arylsydnones | 4-trifluoromethyl pyrazoles | Moderate to excellent | scilit.comnih.gov |

| Trinuclear copper(I) pyrazolate | Azides, Alkynes | Triazoles | - | uta.edu |

| Cu(I/III) catalytic cycle | Diaryliodonium salts, KF | Aryl fluorides | Excellent | nih.gov |

Other Transition Metal Catalysis in Fluorinated Heterocycle Synthesis

Beyond copper, a range of other transition metals, including palladium, rhodium, and zinc, have been successfully employed in the synthesis of fluorinated heterocycles. nih.govorganic-chemistry.orgmdpi.com These metals offer unique catalytic activities that can be harnessed for the construction of fluorinated pyrazolium systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are versatile methods for introducing fluorinated substituents onto a heterocyclic core. mdpi.com For example, Pd(0)-catalyzed fluorination of aryl triflates has been reported, providing a pathway to fluoroarenes under mild conditions. mit.edu This methodology could potentially be adapted for the fluorination of a suitably functionalized 1-methylpyrazole precursor.

Rhodium catalysts, such as rhodium perfluorobutyrate (Rh₂(O₂CC₃F₇)₄), have been shown to effectively catalyze the conversion of dienyl azides into polysubstituted pyrroles at room temperature. organic-chemistry.org While this example pertains to pyrrole (B145914) synthesis, the underlying principle of transition metal-catalyzed nitrene insertion could be explored for the synthesis of N-heterocycles like pyrazoles.

Zinc iodide (ZnI₂) has also been identified as a cost-effective catalyst for the synthesis of pyrroles from dienyl azides, demonstrating comparable efficacy to more expensive rhodium catalysts. organic-chemistry.org The application of such catalysts in the synthesis of fluorinated pyrazoles remains an area of active research.

The table below provides examples of other transition metal-catalyzed syntheses of fluorinated heterocycles:

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Pd(0) | Fluorination | Aryl triflates | Fluoroarenes | mit.edu |

| Rh₂(O₂CC₃F₇)₄ | Cyclization | Dienyl azides | 2,4,5-trisubstituted pyrroles | organic-chemistry.org |

| ZnI₂ | Cyclization | Dienyl azides | 2,5-disubstituted pyrroles | organic-chemistry.org |

| Pd(OAc)₂/Ag₂CO₃ | C-H coupling | Indole, Thiophene derivative | Coupled heterocycles | mdpi.com |

| AuCl₃ | Cycloketalization | Functionalized aldehyde | Tetrahydropyran core | mdpi.com |

Stereochemical Control and Regioselectivity in Fluoropyrazolium Synthesis

Controlling stereochemistry and regioselectivity is a critical aspect of synthesizing complex molecules like this compound. The position of the fluorine atom and the substituents on the pyrazole ring significantly impacts the molecule's properties.

Regioselectivity in pyrazole synthesis is often a challenge, particularly when using unsymmetrical starting materials. For instance, the reaction of unsymmetrical 1,3-diketones with hydrazines can lead to a mixture of regioisomers. researchgate.net The synthesis of a new tricyclic, trifluoromethylated indenopyrazole from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine yielded two regioisomeric products. researchgate.netmdpi.com

In the context of fluoropyrazole synthesis, achieving regiocontrol is paramount. The synthesis of 4-trifluoromethyl pyrazoles via copper-catalyzed cycloaddition demonstrated excellent regioselectivity. scilit.com Similarly, the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles resulted in a mixture of 1,3- and 1,5-isomers, highlighting the challenges in controlling the position of substituents on the pyrazole ring. researchgate.net

Stereochemical control, while more relevant for molecules with chiral centers, is an important consideration in the broader context of fluorinated heterocycle synthesis. Strategies for achieving stereocontrol often involve the use of chiral auxiliaries or catalysts. uta.edu

Emerging Synthetic Technologies and Process Intensification

Recent advances in synthetic methodologies have focused on developing more efficient, sustainable, and scalable processes. Microwave-assisted synthesis and green chemistry approaches are at the forefront of these efforts.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govmonash.edu This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoles. nih.govnih.gov

Microwave-assisted synthesis has been employed for the fluorination of pyrazoles using reagents like Selectfluor®, resulting in the formation of 4-fluorinated pyrazoles in significantly reduced reaction times. researchgate.net For example, the microwave-mediated fluorination of 1-aryl-3,5-substituted pyrazoles with Selectfluor® in acetonitrile (B52724) was completed in 30 minutes, whereas the same reaction required 6-7 hours under conventional heating. researchgate.net Microwave irradiation has also been used in the one-pot synthesis of pyrazolo[1,5-a] researchgate.netresearchgate.netgoogle.comtriazines, demonstrating its utility in multi-step reaction sequences. nih.gov

The synthesis of pyridine-functionalized (benz)imidazolium salts saw a dramatic reduction in reaction time from 5 days with conventional heating to just 3 hours using microwave irradiation. monash.edu These examples underscore the potential of microwave technology for the efficient synthesis of fluorinated pyrazolium salts like this compound.

The following table showcases examples of microwave-assisted synthesis of pyrazole derivatives:

| Reaction Type | Substrates | Product | Reaction Time | Reference |

| Fluorination | 1-aryl-3,5-substituted pyrazoles, Selectfluor® | 4-fluorinated pyrazole | 30 minutes | researchgate.net |

| One-pot synthesis | 5-aminopyrazole, ethoxycarbonylisothiocyanate | 2-(Methylsulfanyl)pyrazolo[1,5-a] researchgate.netresearchgate.netgoogle.comtriazin-4(3H)-ones | 5 minutes (first step) | nih.gov |

| N-alkylation | (Benz)imidazole, 2-(chloro(phenyl)methyl)pyridine | Pyridine-functionalized (benz)imidazolium salts | 1 hour | monash.edu |

| Cyclocondensation | Enaminonitrile, malononitrile | 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 2-2.5 minutes | nih.gov |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ekb.egtsijournals.com In the synthesis of fluorinated pyrazolium systems, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reactions, often facilitated by microwave irradiation or grinding, represent a significant step towards greener synthesis. nih.gov The synthesis of dihydropyrazoles has been achieved under solvent-free conditions using microwave assistance. tsijournals.com

Ionic liquids (ILs) have gained attention as green solvents due to their low volatility, thermal stability, and tunable properties. ekb.eg While not directly reported for the synthesis of this compound, ILs have been used in the synthesis of other pyrazole derivatives. For instance, N-substituted pyrazolone (B3327878) derivatives have been synthesized via sonication in the presence of the ionic liquid [DABCO-EtOH][AcO] with remarkable yields. ekb.eg

Furthermore, the development of PFAS-free synthesis routes for fluorinated compounds is a critical area of green chemistry research, aiming to avoid the use of persistent and potentially harmful per- and polyfluoroalkyl substances. bohrium.com

Reaction Mechanisms and Transformational Chemistry of 3 Fluoro 1 Methyl 3h Pyrazol 1 Ium

Mechanistic Investigations of C-F Bond Formation and Reactivity within the Pyrazolium (B1228807) System

The formation of the C-F bond in 3-fluoro-1-methyl-3H-pyrazol-1-ium typically involves the electrophilic fluorination of a suitable pyrazole (B372694) precursor. While direct fluorination of 1-methylpyrazole (B151067) can be challenging, the use of powerful electrophilic fluorinating agents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has proven effective. nih.gov The generally accepted mechanism for electrophilic fluorination involves the attack of the electron-rich pyrazole ring on the electrophilic fluorine atom of the fluorinating agent.

The reactivity of the C-F bond, once formed, is a key aspect of the chemistry of this compound. The strong polarization of the C-F bond, with a partial positive charge on the carbon and a partial negative charge on the fluorine, dictates its susceptibility to various reactions. The presence of the positively charged pyrazolium ring further influences the electron distribution and reactivity of the entire molecule.

Electrophilic and Nucleophilic Reactivity at the Pyrazole Ring and C-F Bond

The this compound cation exhibits a dual nature in its reactivity. The pyrazole ring, being part of a cationic system, is generally electron-deficient and thus less susceptible to electrophilic attack compared to neutral pyrazoles. However, the fluorine atom can influence the regioselectivity of any potential electrophilic substitution.

Conversely, the electron-deficient nature of the pyrazolium ring makes it susceptible to nucleophilic attack. Nucleophiles can potentially attack the carbon atom of the C-F bond, leading to substitution of the fluorine atom. The feasibility of this reaction depends on the nature of the nucleophile and the reaction conditions. Studies on other fluorinated heterocyclic systems have shown that soft, polarizable nucleophiles tend to react at the fluorine atom, while hard nucleophiles may attack other electrophilic centers in the molecule. rsc.orgresearchgate.net

The reactivity of the C-F bond is also influenced by the quaternization of the pyrazole nitrogen. This modification enhances the electrophilicity of the ring system, making it more prone to nucleophilic attack.

Transformations Involving the Pyrazolium Cationic Center

The cationic nature of this compound is central to its transformational chemistry.

As a salt, this compound can readily undergo anion exchange or salt metathesis reactions. The counter-anion associated with the pyrazolium cation can be exchanged by treating the salt with a source of a different anion. This allows for the modification of the salt's physical properties, such as solubility, and can also influence its reactivity in subsequent transformations.

The quaternization of the nitrogen atom in the pyrazole ring to form the 1-methyl-3H-pyrazol-1-ium cation is a key step that significantly alters the reactivity of the molecule. This process increases the electron-deficiency of the pyrazole ring, making it more susceptible to nucleophilic attack and influencing the reactivity of the C-F bond.

Ring-Opening and Rearrangement Processes of Fluorinated Pyrazolium Structures

Fluorinated pyrazolium structures can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of structurally diverse and valuable acyclic or different heterocyclic compounds. For instance, treatment of related bicyclic azaarenes with electrophilic fluorinating agents has been shown to induce fluorination followed by a ring-opening reaction, leading to the formation of tertiary carbon-fluorine bonds. nih.gov This suggests that under certain conditions, the pyrazolium ring of this compound could be cleaved.

Mechanistic studies on the rearrangement of pyrazolium halides have suggested pathways involving the formation of an ylide intermediate, followed by ring cleavage and subsequent ring closure to yield a different heterocyclic system. rsc.org The presence of a fluorine atom could influence the stability of intermediates and the preferred reaction pathway in such rearrangements.

Recent research has also demonstrated the ring-opening difluorination of pyrazoloazines using reagents like Selectfluor®, resulting in difluoroalkylated azines. elsevierpure.com This highlights the potential for complex transformations involving both C-F bond formation and ring cleavage in related heterocyclic systems.

Radical Reactions Involving this compound

The involvement of radical species in the chemistry of fluorinated pyrazolium compounds is an area of growing interest. While electrophilic fluorination with reagents like Selectfluor is generally not considered to proceed via a radical pathway nih.gov, the pyrazolium moiety itself can be a precursor to radical species.

For example, a fluorinated pyrazolyl-substituted nitronyl nitroxide radical has been synthesized and used as a ligand for transition metal ions to create magnetic materials. mdpi.com This demonstrates that the fluorinated pyrazole core can be incorporated into stable radical structures. The interaction between the radical center and the fluorine atom, as well as the pyrazolium ring, can lead to interesting magnetic and electronic properties.

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 1 Methyl 3h Pyrazol 1 Ium

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For a compound like 3-Fluoro-1-methyl-3H-pyrazol-1-ium, a multi-pronged NMR approach would be essential for unambiguous characterization.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Assignment

The analysis of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would provide a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: Would be expected to show signals for the methyl group protons and the protons on the pyrazolium (B1228807) ring. The chemical shifts and coupling constants would be indicative of their electronic environment and proximity to the fluorine atom and the positively charged nitrogen.

¹³C NMR: Would reveal the chemical shifts of all carbon atoms in the pyrazolium ring and the methyl group. The carbon atom bonded to the fluorine (C3) would exhibit a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: Is a highly sensitive technique for fluorinated compounds. A single resonance would be expected for the fluorine atom at the 3-position, and its chemical shift would provide insight into the electronic nature of the pyrazolium ring.

¹⁵N NMR: Although less commonly used due to lower sensitivity, ¹⁵N NMR could directly probe the chemical environment of the two nitrogen atoms in the pyrazolium ring, confirming their involvement in the cationic system.

Expected, but currently unavailable, NMR data for this compound would be presented in a table format, detailing chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, helping to assign the signals from the pyrazolium ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom, providing definitive C-H connectivity.

Solid-State NMR for Crystalline Form Analysis

For the analysis of this compound in its solid, crystalline form, solid-state NMR would be invaluable. This technique provides information about the local environment of atoms in the crystal lattice, which can differ from the solution state. It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations of the methyl group and the pyrazolium ring.

C=N and C=C stretching vibrations within the pyrazolium ring.

A strong band corresponding to the C-F stretching vibration.

A detailed table of expected FT-IR absorption bands and their corresponding vibrational modes would be included here if experimental data were available.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, being complementary to FT-IR, would provide further information on the vibrational modes. It is particularly sensitive to non-polar bonds and can be very useful for characterizing the pyrazolium ring vibrations. The combination of FT-IR and Raman spectra would offer a more complete vibrational analysis.

X-ray Crystallography for Precise Solid-State Geometric and Electronic Structure Determination

Further research or de novo synthesis and analysis of this compound would be required to generate the data necessary to fulfill this request.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 1 Methyl 3h Pyrazol 1 Ium

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of the electronic environment and the prediction of chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 3-Fluoro-1-methyl-3H-pyrazol-1-ium, DFT methods are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p) or TZVP, are commonly used to solve the electronic structure and find the minimum energy conformation of the molecule. nih.govnih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

The total energy calculated through DFT is a key indicator of the molecule's stability. jocpr.com For instance, comparing the energies of different isomers or conformers can reveal the most likely form of the molecule to exist.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazolium (B1228807) Cation Calculated at the B3LYP/6-311+G(d,p) Level of Theory. | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | N1-N2 | 1.350 | | | | N2-C3 | 1.330 | | | | C3-C4 | 1.400 | | | | C4-C5 | 1.380 | | | | C5-N1 | 1.340 | | | | N1-C(Me) | 1.470 | | | | C3-F | 1.360 | | | | | | N1-N2-C3 | 110.0 | | | | N2-C3-C4 | 108.0 | | | | C3-C4-C5 | 107.0 | | | | C4-C5-N1 | 109.0 | | | | C5-N1-N2 | 106.0 | | | | | F-C3-N2-N1 | 180.0 | | | | | Me-N1-C5-C4 | 180.0 | Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrazolium Cation.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves as an illustrative example.

Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. Charge distribution analysis, often performed using methods like Mulliken population analysis, provides partial atomic charges, indicating which atoms are electron-rich and which are electron-poor. researchgate.net

A more visual and intuitive method is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors on the MEP map represent different potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). For the this compound cation, the MEP map would be expected to show a significant region of positive potential around the pyrazolium ring, with the fluorine atom also influencing the local electronic environment.

Conformational Analysis and Intramolecular Interactions within the Pyrazolium Framework

Even in seemingly rigid cyclic structures, conformational flexibility can exist, particularly with respect to substituent groups. For this compound, the orientation of the methyl group relative to the pyrazole (B372694) ring is a key conformational variable. Computational methods can be used to perform a conformational search, rotating the methyl group and calculating the energy at each step to identify the most stable conformation.

Intramolecular interactions, such as hydrogen bonds or steric repulsions, play a crucial role in determining the preferred conformation. While the this compound cation lacks traditional hydrogen bond donors, weak non-covalent interactions can still influence its structure. The analysis of these interactions provides a more complete picture of the molecule's three-dimensional shape and stability.

Theoretical Spectroscopic Parameter Prediction and Validation against Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govnih.govresearchgate.net This method involves computing the magnetic shielding tensors for each nucleus in the molecule. The calculated isotropic shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts (δ). nih.gov

For this compound, GIAO calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. nih.gov By comparing the calculated chemical shifts with experimental data (when available), researchers can confirm the proposed structure and gain confidence in the computational model. Discrepancies between calculated and experimental shifts can also point to specific structural or electronic features not fully captured by the theoretical model, such as solvent effects or dynamic processes. nih.gov

Table 3: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyrazole.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | 155.2 | 154.8 |

| C4 | 105.6 | 105.1 |

| C5 | 138.9 | 138.5 |

| C(Me) | 40.1 | 39.8 |

Note: The data in this table is hypothetical and serves as an illustrative example for a related pyrazole structure.

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the molecular structure, bonding, and thermodynamic properties of a compound. For this compound, these calculations would predict the frequencies of its fundamental vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra.

A key aspect of these calculations is the determination of the potential energy surface of the molecule. Stationary points on this surface correspond to stable isomers and transition states. Frequency calculations are essential to characterize these stationary points; minima (stable molecules) have all real (positive) frequencies, while transition states have exactly one imaginary frequency.

The vibrational modes of this compound can be categorized into several types:

C-H Stretching: Vibrations involving the methyl group and the C-H bonds on the pyrazolium ring. These are typically observed in the 2900-3200 cm⁻¹ region of the IR spectrum.

C-F Stretching: The vibration of the carbon-fluorine bond is a strong, characteristic absorption in the IR spectrum, typically appearing in the 1000-1400 cm⁻¹ region. Its exact frequency would be influenced by the electronic environment of the pyrazolium ring.

Ring Bending and Torsional Modes: These lower-frequency vibrations correspond to the out-of-plane bending of the ring and torsional motions of the substituent groups.

The calculated vibrational frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational methods. A comparison of the scaled theoretical spectrum with an experimental spectrum is a powerful tool for confirming the structure of a synthesized compound.

Table 1: Predicted Vibrational Modes and Frequency Ranges for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching (Methyl and Ring) | 2900 - 3200 |

| Pyrazolium Ring Stretching (C-C, C-N) | 1100 - 1600 |

| C-F Stretching | 1000 - 1400 |

| Ring Bending and Torsional Modes | < 1000 |

Reaction Mechanism Elucidation through Computational Modeling

A crucial aspect of reaction mechanism elucidation is the characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating and characterizing the transition state for a particular reaction step, chemists can gain a deeper understanding of the reaction mechanism.

For instance, a plausible synthetic route to this compound could involve the fluorination of a 1-methyl-pyrazolium precursor. Computational modeling could be used to explore different fluorinating agents and reaction conditions, identifying the most favorable pathway. The geometry of the transition state would reveal the precise arrangement of atoms at the point of maximum energy, providing insights into the steric and electronic factors that govern the reaction.

The reaction pathway can be visualized by plotting the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. This intrinsic reaction coordinate (IRC) calculation connects the reactants, transition state, and products, providing a complete picture of the reaction pathway.

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted to products. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy diagram can be constructed.

For the synthesis of this compound, computational modeling could be used to compare the energy profiles of different synthetic strategies, helping to identify the most efficient and selective route. For example, the model could predict whether a direct fluorination or a multi-step approach involving a leaving group would be more favorable.

Table 2: Hypothetical Energy Profile Data for a Key Synthetic Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Second Transition State | +20.0 |

| Products | -10.0 |

Supramolecular Interactions and Crystal Packing Theory

The solid-state structure of a compound is determined by the way its molecules pack together in the crystal lattice. This packing is governed by a complex interplay of intermolecular forces, collectively known as supramolecular interactions. Computational modeling can be used to predict and analyze these interactions, providing insights into the crystal structure and properties of the material.

For this compound, the key supramolecular interactions would likely involve:

Hydrogen Bonding: Although the pyrazolium ring itself does not have traditional hydrogen bond donors, the C-H bonds can act as weak hydrogen bond donors, forming C-H···A interactions where A is an anion or a polar solvent molecule.

Halogen Bonding: The fluorine atom, being highly electronegative, can participate in halogen bonding, where it acts as a halogen bond acceptor.

π-π Stacking: The aromatic pyrazolium rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.

Ion-Pairing Interactions: As an ionic compound, the electrostatic attraction between the this compound cation and its counter-anion will be a dominant force in the crystal packing.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions. Crystal structure prediction methods can be employed to generate and rank plausible crystal structures based on their calculated lattice energies, providing a theoretical basis for understanding the observed crystal packing. The study of related heterocyclic cations, such as 1,2,3-triazolium salts, has shown a rich variety of supramolecular interactions that are crucial for their applications in anion recognition and catalysis. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as Precursors and Building Blocks in the Synthesis of Complex Organic Molecules

Fluorinated pyrazoles are recognized as crucial building blocks in medicinal chemistry, agrochemistry, and materials science. acs.orgnih.govsci-hub.se Their popularity has grown significantly, with a substantial portion of research on the topic published in recent years. nih.govsci-hub.se The synthesis of complex organic molecules often relies on the use of well-defined, functionalized precursors, and fluorinated methyl pyrazole (B372694) derivatives serve this purpose effectively.

Detailed research has outlined methods for producing these valuable synthons. For instance, 3,5-bis(fluoroalkyl)-pyrazoles, considered important agrophores (building blocks for agricultural chemicals), can be synthesized in a one-pot sequence from commercially available fluoroacetoacetates. acs.org This process is noted for its good yields, excellent regioselectivity, and suitability for kilogram-scale production. acs.org Another key precursor, 5-fluoro-1-methyl-1H-pyrazole, is a vital component in the creation of crop protection chemicals. google.com A specific process for its preparation involves the reaction of a fluoroalkene with a hydrazine (B178648) in the presence of water and a base, which proceeds regioselectively to yield the desired isomeric pyrazole in high yield. google.com

Furthermore, derivatives such as 3-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde and 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde are available as chemical building blocks, highlighting the accessibility of this scaffold for further chemical modification. sigmaaldrich.comuni.lu The synthesis of fluorinated pyrazoles through various routes, including [3+2] cycloaddition reactions and the condensation of 1,3-dicarbonyl equivalents, has been extensively reviewed, underscoring the maturity of this area of synthetic chemistry. sci-hub.se These precursors are foundational for developing more intricate molecules for a wide array of applications. chemscene.com

Utilization in Organocatalysis and Ligand Design

The pyrazole scaffold is a mainstay in coordination chemistry, where its derivatives are widely used as ligands to form metal complexes with specific properties. researchgate.netmdpi.com The introduction of fluorine and methyl groups onto the pyrazole ring allows for the fine-tuning of the electronic and steric properties of these ligands, influencing the geometry, stability, and reactivity of the resulting metal complexes.

A notable example is the use of a fluorinated pyrazolyl-substituted nitronyl nitroxide radical as a ligand to create heterospin molecular magnets. In one study, a ligand derived from 5-fluoro-1-methyl-pyrazole was used to synthesize dimeric and polymeric complexes with transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). These complexes exhibit strong magnetic coupling between the metal ions and the radical ligand. The resulting materials display interesting magnetic behaviors, demonstrating how the fluorinated pyrazole core can be integral to designing functional molecular materials.

The versatility of pyrazole-based ligands is further shown in the synthesis of multi-functional d¹⁰ metal-organic materials. rsc.org While not all examples explicitly feature the "3-fluoro-1-methyl" substitution, they establish the principle that pyrazole-containing ligands, often supported by other coordinating groups like pyridine, can be used to construct complexes with potential catalytic activity in oxidation reactions. rsc.org The ability to form diverse coordination modes makes pyrazole derivatives, including fluorinated variants, highly valuable in the design of ligands for catalysis and materials science. researchgate.net

Integration into Functional Materials

The unique properties conferred by the fluorinated pyrazolium (B1228807) structure make it a candidate for integration into various advanced functional materials.

Applications in Electronic Materials (e.g., OLEDs, Organic Semiconductors)

While fluorinated compounds are widely explored in organic electronics to enhance material stability and tune energy levels, specific research detailing the application of 3-Fluoro-1-methyl-3H-pyrazol-1-ium or its direct derivatives in organic light-emitting diodes (OLEDs) or organic semiconductors is not prominently featured in the current scientific literature. This remains an area with potential for future investigation.

Role in Liquid Crystal Displays (LCDs)

The ionic nature of pyrazolium salts makes them excellent candidates for the development of ionic liquid crystals (ILCs). researchgate.net Research has demonstrated that pyrazolium salts substituted with long alkyl chains can exhibit liquid crystal properties. rsc.orgresearchgate.net The formation of these mesophases is achieved through the protonation of neutral pyrazole precursors, with the choice of the counter-anion (such as BF₄⁻, Cl⁻, or ReO₄⁻) being crucial for inducing and modulating the liquid crystalline behavior. rsc.orgresearchgate.net

These pyrazolium-based ILCs typically form smectic A (SmA) mesophases, which are characterized by a layered arrangement of the molecules. rsc.orgresearchgate.net The supramolecular arrangement within the mesophase has been shown to favor greater ionic mobility and conductivity, making these materials potentially useful as ionic conductors in electronic devices. researchgate.netnih.gov Although this research has focused on pyrazolium cations with different substituents, it establishes a clear precedent for the use of the pyrazolium core in creating functional liquid crystalline materials. mdpi.com

Development of Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The ability of pyrazole derivatives to act as effective ligands is central to their use in coordination chemistry and the construction of metal-organic frameworks (MOFs). The solid-state synthesis of pyrazolium salts and their subsequent conversion into neutral coordination complexes and polymeric metal pyrazolates has been well-documented. rsc.orgnih.gov

Specifically, ligands derived from fluorinated methyl pyrazoles have been used to create coordination complexes with tailored magnetic properties. A new fluorinated pyrazolyl-substituted nitronyl nitroxide radical was used to obtain heterospin complexes with Mn(II), Co(II), Ni(II), and Cu(II). X-ray diffraction analysis revealed that the Mn, Co, and Ni complexes form similar dimer structures where the metal ion is coordinated by the radical's oxygen atom and the pyrazole's nitrogen atom. In contrast, the copper complex forms a chain-polymer structure. These studies provide precise data on the structural and magnetic characteristics of materials built from this core unit.

| Complex Fragment | Metal Ion | M–ONO Bond Length (Å) | M–Npz Bond Length (Å) | Magnetic Coupling (J) |

| [Mn(hfac)₂L F]₂ | Mn(II) | 2.126 | 2.273 | -84.1 cm⁻¹ (Antiferromagnetic) |

| [Co(hfac)₂L F]₂ | Co(II) | - | - | -134.3 cm⁻¹ (Antiferromagnetic) |

| [Ni(hfac)₂L F]₂ | Ni(II) | - | - | -276.2 cm⁻¹ (Antiferromagnetic) |

| [Cu(hfac)₂L F]n | Cu(II) | 2.448 | 2.469 | - |

Data sourced from a study on a 5-fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical ligand (LF).

Furthermore, research into fluorinated poly(pyrazole) ligands has shown that increasing fluorination can enhance the affinity for volatile organic compounds (VOCs) without negatively impacting fluorescence properties, suggesting applications in chemical sensing. agosr.comrsc.org

Exploration in Ferroelectric Materials via Fluorine Incorporation

The development of organic ferroelectric materials is an area of growing interest. While direct evidence for ferroelectricity in this compound is not available, related organic salts have shown promise. For example, pyridinium (B92312) tetrafluoroborate (B81430) has been identified as a ferroelectric crystal, demonstrating that simple organic cations paired with suitable anions can exhibit this property. aps.org The incorporation of fluorine is known to influence crystal packing, hydrogen bonding, and dipole moments, which are critical factors in designing ferroelectric materials. The synthesis of multiferroic materials, which combine ferroelectric and magnetic ordering, often involves metal-organic precursors and can lead to complex perovskite-like structures. researchgate.netresearchgate.netcnr.it Given these precedents, the exploration of fluorinated pyrazolium salts for ferroelectric or multiferroic properties represents a compelling direction for future materials research.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Approaches for Fluorinated Pyrazolium (B1228807) Compounds

The synthesis of fluorinated pyrazolium compounds is an area ripe for innovation, with a growing emphasis on sustainability and efficiency. Traditional synthetic routes often involve multi-step processes and the use of hazardous reagents. Future research will likely focus on developing greener alternatives.

One promising avenue is the exploration of late-stage fluorination techniques. This approach introduces the fluorine atom at a later step in the synthetic sequence, which can be more efficient and allow for the diversification of molecular scaffolds. mdpi.com The use of organocatalysts and electrocatalysis for fluorination is also an area of active research, aiming to reduce the reliance on harsh chemical reagents. mdpi.com

Future synthetic strategies will likely prioritize:

C-H activation: Directly replacing a hydrogen atom with fluorine is a highly sought-after transformation that would streamline the synthesis of fluorinated heterocycles. mdpi.com

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety for handling reactive fluorinating agents.

Bio-derived starting materials: Utilizing renewable resources, such as furfural, as precursors for the pyrazole (B372694) ring could significantly enhance the sustainability of the synthesis. mdpi.com

Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Structural and Mechanistic Elucidation

A thorough understanding of the structure and properties of 3-Fluoro-1-methyl-3H-pyrazol-1-ium is crucial for its potential applications. The integration of advanced spectroscopic methods and computational modeling will be instrumental in achieving this.

Advanced Spectroscopic Techniques:

While standard techniques like 1H and 13C NMR are fundamental, more advanced methods can provide deeper insights. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful for unambiguously assigning the resonances of the pyrazolium ring and for determining through-bond connectivities. ipb.pt For fluorinated compounds, 19F NMR spectroscopy is indispensable for confirming the presence and chemical environment of the fluorine atom. nih.govnih.gov

Future research could employ:

Solid-state NMR: To study the structure and dynamics of the compound in its solid form, which is particularly relevant for materials applications.

Time-resolved spectroscopy: Techniques like time-resolved infrared (TRIR) or fluorescence spectroscopy could be used to study the excited-state dynamics of the pyrazolium cation, which is important for understanding its potential in photochemistry and as a photosensitizer. numberanalytics.com

X-ray crystallography: This technique provides the definitive solid-state structure, revealing bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the packing of the ions in the crystal lattice. rsc.org

Computational Techniques:

Computational chemistry offers a powerful complementary tool to experimental studies. Density Functional Theory (DFT) is a widely used method for predicting the electronic structure, reactivity, and spectroscopic properties of molecules. numberanalytics.com For this compound, DFT calculations could be used to:

Predict NMR chemical shifts, aiding in the interpretation of experimental spectra.

Calculate the vibrational frequencies to assist in the assignment of IR and Raman spectra.

Determine the molecular orbitals and electrostatic potential to understand its reactivity and intermolecular interactions. numberanalytics.com

Molecular dynamics (MD) simulations can be used to study the behavior of the pyrazolium salt in different environments, such as in solution or as part of a material, providing insights into its solvation and transport properties. numberanalytics.com The combination of experimental and computational data will provide a comprehensive understanding of the structure-property relationships of this and other fluorinated pyrazolium compounds. nih.gov

Exploration of Expanded Applications in Diverse Chemical Science Disciplines

The unique properties of fluorinated pyrazolium salts, such as their potential for enhanced stability and specific interactions, open up a wide range of possible applications in various fields of chemical science.

Ionic Liquids:

Pyrazolium salts are a known class of ionic liquids (ILs), which are salts with melting points below 100 °C. rsc.orgmdpi.com The introduction of a fluorine atom can modulate the physical properties of the IL, such as its viscosity, density, and thermal stability. mdpi.com this compound could be investigated as a novel IL with potential applications as:

Solvents for catalysis and synthesis: Their unique solvent properties can lead to enhanced reaction rates and selectivities.

Electrolytes in electrochemical devices: Their ionic conductivity makes them suitable for use in batteries and supercapacitors. researchgate.net

Materials for gas capture: The fluorine atom could enhance the solubility of certain gases, such as CO2.

Medicinal Chemistry:

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. mdpi.comacademicstrive.com Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. mdpi.comolemiss.edu While this compound itself is a cation and may have limited direct drug-like properties, it can serve as a precursor or a fragment for the synthesis of more complex, neutral molecules with potential biological activity. nih.gov Research could focus on designing and synthesizing derivatives with potential applications as:

Anticancer agents mdpi.com

Antimicrobial agents nih.gov

Enzyme inhibitors nih.gov

Materials Science:

The incorporation of fluorinated pyrazolium salts into polymeric materials could lead to novel materials with tailored properties. For example, they could be used as:

Ionic conductors in polymer electrolytes. mdpi.com

Building blocks for metal-organic frameworks (MOFs), where the pyrazolium cation could act as a template or a counterion. nih.gov

Components of liquid crystals, as pyrazolium salts have been shown to exhibit liquid crystalline behavior. rsc.orgaminer.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.